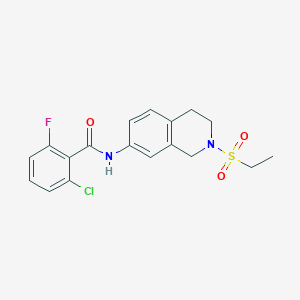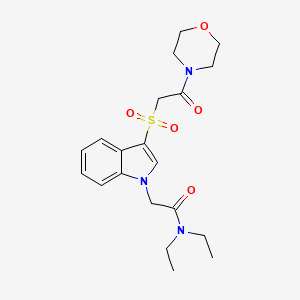![molecular formula C25H29N5O5 B3018928 7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540506-88-5](/img/structure/B3018928.png)
7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine class, which is known for its potential biological activity. The specific compound features a triazolopyrimidine core with various substituents that include methoxyphenyl and hydroxypropyl groups. This structure suggests that the compound could have interesting chemical properties and possibly biological activity.
Synthesis Analysis
While the provided data does not include direct information on the synthesis of the specific compound, it is possible to infer from related compounds that its synthesis could involve the condensation of 3-amino-1,2,4-triazole with appropriate aldehydes or ketones, followed by further functionalization to introduce the methoxyphenyl and hydroxypropyl groups .
Molecular Structure Analysis
The molecular structure of related compounds, such as 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, has been reported to exhibit different supramolecular architectures depending on the solvent environment. This suggests that the compound of interest may also display diverse structural arrangements influenced by intermolecular interactions such as hydrogen bonding and π-π stacking .
Chemical Reactions Analysis
The imine-enamine tautomerism is a common reaction in dihydroazolopyrimidines, which are closely related to the triazolopyrimidines. The position of the tautomerism equilibrium can be affected by steric and electronic factors of the substituents attached to the triazolopyrimidine core. Therefore, the compound may also undergo similar tautomerism, influenced by its methoxyphenyl and hydroxypropyl substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its molecular structure and the nature of its substituents. The presence of methoxy and hydroxy groups could affect its solubility in organic solvents and water, as well as its potential for forming hydrogen bonds. The compound's crystal structure could also be influenced by these substituents, leading to variations in melting points, solubility, and stability .
Aplicaciones Científicas De Investigación
Biological and Antioxidant Activities
Research has demonstrated the synthesis and characterization of related triazolopyrimidine compounds for evaluating their antimicrobial and antioxidant activities. One study synthesized a series of compounds, including those related to the 7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, to test these properties (Gilava et al., 2020).
Heterocyclic Compound Synthesis
The compound falls under the category of heterocyclic compounds, which are a focal point in chemical synthesis studies. For example, a study on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derivatives as anti-inflammatory and analgesic agents indicates the broad application of these types of compounds in medicinal chemistry (Abu‐Hashem et al., 2020).
Applications in Medicinal Chemistry
Another relevant application is found in the domain of medicinal chemistry, where triazolopyrimidine derivatives have been studied for their potential as kinase inhibitors in the treatment of acute ischemic stroke, suggesting a significant therapeutic potential for related compounds (Mukaiyama et al., 2007).
Antimicrobial Activity
The antimicrobial properties of triazolopyrimidines are also of interest. One study on the synthesis of 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines highlighted their potential as antibacterial agents, which can be extended to similar compounds (Kumar et al., 2009).
Propiedades
IUPAC Name |
7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O5/c1-15-22(24(32)27-17-8-5-6-9-18(17)33-2)23(16-11-12-19(34-3)20(14-16)35-4)30-25(26-15)28-21(29-30)10-7-13-31/h5-6,8-9,11-12,14,23,31H,7,10,13H2,1-4H3,(H,27,32)(H,26,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLGMWSKYNDJEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)CCCO)N1)C3=CC(=C(C=C3)OC)OC)C(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

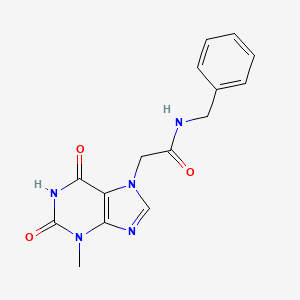
![3-(4-bromobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3018846.png)
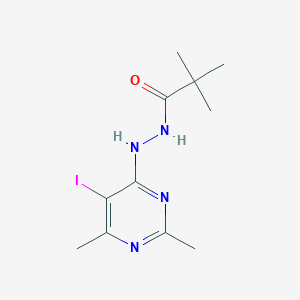
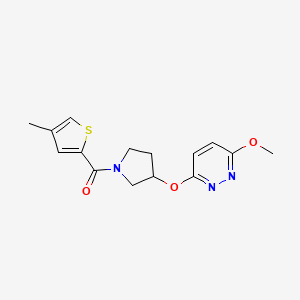
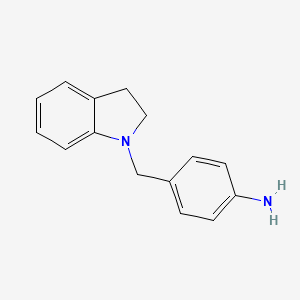
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3018853.png)
![Ethyl 2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B3018854.png)
![2-(5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B3018855.png)
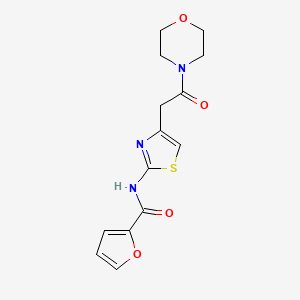
![N-(benzo[d][1,3]dioxol-5-yl)-4-bromo-2-fluorobenzamide](/img/structure/B3018857.png)
![2-(2-Methoxyphenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B3018861.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 2-chlorobenzoate](/img/structure/B3018864.png)
